molecular formula C13H11NO4 B11766247 1-(5-(4-Methyl-2-nitrophenyl)furan-2-yl)ethanone

1-(5-(4-Methyl-2-nitrophenyl)furan-2-yl)ethanone

Cat. No.: B11766247
M. Wt: 245.23 g/mol
InChI Key: SRGQWUHXQVTLLA-UHFFFAOYSA-N
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Description

1-(5-(4-Methyl-2-nitrophenyl)furan-2-yl)ethanone is a complex organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring substituted with a 4-methyl-2-nitrophenyl group and an ethanone moiety

Preparation Methods

The synthesis of 1-(5-(4-Methyl-2-nitrophenyl)furan-2-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Nitration and Methylation:

    Coupling Reaction:

Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

1-(5-(4-Methyl-2-nitrophenyl)furan-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, leading to a variety of substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and various nucleophiles and electrophiles for substitution reactions.

Scientific Research Applications

1-(5-(4-Methyl-2-nitrophenyl)furan-2-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(5-(4-Methyl-2-nitrophenyl)furan-2-yl)ethanone depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

1-(5-(4-Methyl-2-nitrophenyl)furan-2-yl)ethanone can be compared with other furan derivatives, such as:

    2-Acetylfuran: A simpler furan derivative used as a flavoring agent and intermediate in organic synthesis.

    5-(4-Nitrophenyl)furan-2-carboxylic acid: Another furan derivative with potential antimicrobial properties.

    Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: A fluorinated furan derivative studied for its antimycobacterial activity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H11NO4

Molecular Weight

245.23 g/mol

IUPAC Name

1-[5-(4-methyl-2-nitrophenyl)furan-2-yl]ethanone

InChI

InChI=1S/C13H11NO4/c1-8-3-4-10(11(7-8)14(16)17)13-6-5-12(18-13)9(2)15/h3-7H,1-2H3

InChI Key

SRGQWUHXQVTLLA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=C(O2)C(=O)C)[N+](=O)[O-]

Origin of Product

United States

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